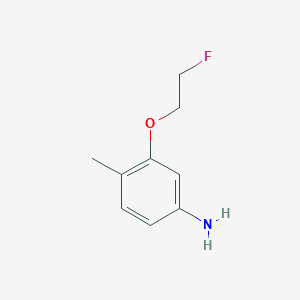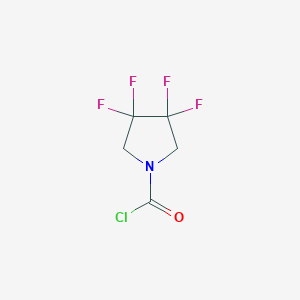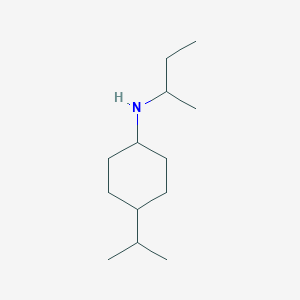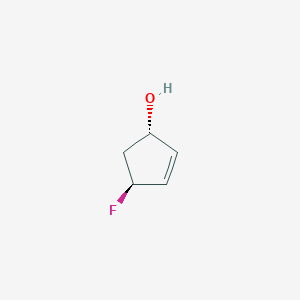
(1S,4S)-4-Fluorocyclopent-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,4S)-4-Fluorocyclopent-2-en-1-ol is an organic compound characterized by a cyclopentene ring with a fluorine atom and a hydroxyl group attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-4-Fluorocyclopent-2-en-1-ol typically involves the fluorination of cyclopentene derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is often carried out in the presence of a base like potassium carbonate in an organic solvent such as acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,4S)-4-Fluorocyclopent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or convert the double bond to a single bond.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions
Major Products Formed
Oxidation: Formation of 4-fluorocyclopent-2-en-1-one.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of azido or cyano derivatives of cyclopentene
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S,4S)-4-Fluorocyclopent-2-en-1-ol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. The presence of fluorine can enhance the binding affinity and selectivity of the compound towards specific biological targets .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Fluorinated compounds are known for their improved metabolic stability and bioavailability, making them attractive candidates for drug development .
Industry
Industrially, this compound is used in the development of new materials and agrochemicals. Its unique properties can be leveraged to create products with enhanced performance and stability .
Wirkmechanismus
The mechanism of action of (1S,4S)-4-Fluorocyclopent-2-en-1-ol involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. Additionally, the hydroxyl group can participate in various biochemical reactions, further influencing the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,4S)-4-Chlorocyclopent-2-en-1-ol
- (1S,4S)-4-Bromocyclopent-2-en-1-ol
- (1S,4S)-4-Iodocyclopent-2-en-1-ol
Uniqueness
Compared to its halogenated analogs, (1S,4S)-4-Fluorocyclopent-2-en-1-ol exhibits unique properties due to the presence of fluorine. Fluorine’s small size and high electronegativity can significantly influence the compound’s reactivity and interactions with other molecules. This makes this compound particularly valuable in applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C5H7FO |
|---|---|
Molekulargewicht |
102.11 g/mol |
IUPAC-Name |
(1S,4S)-4-fluorocyclopent-2-en-1-ol |
InChI |
InChI=1S/C5H7FO/c6-4-1-2-5(7)3-4/h1-2,4-5,7H,3H2/t4-,5-/m1/s1 |
InChI-Schlüssel |
CLVDAZFXWBIYEJ-RFZPGFLSSA-N |
Isomerische SMILES |
C1[C@@H](C=C[C@H]1F)O |
Kanonische SMILES |
C1C(C=CC1F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-2-oxa-4-azaspiro[5.5]undecane](/img/structure/B13072702.png)
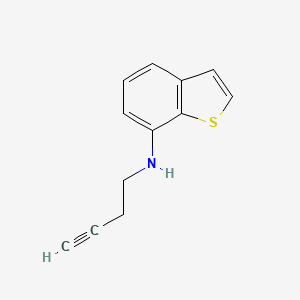
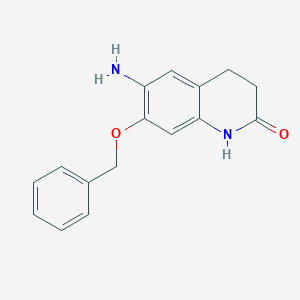
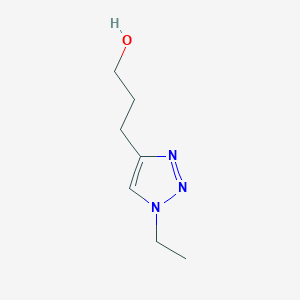
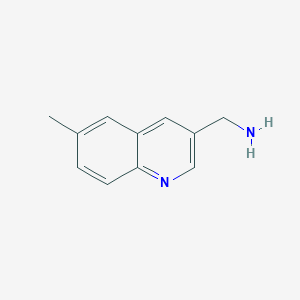
![1-[(2-Chloropyridin-3-yl)methyl]piperazine](/img/structure/B13072752.png)
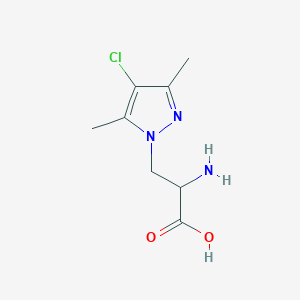
![1-Oxospiro[4.5]decane-2-carbaldehyde](/img/structure/B13072776.png)
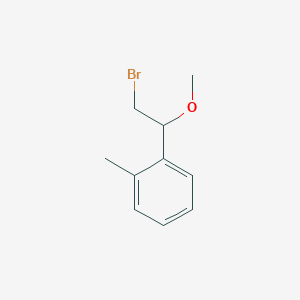
![6-(2-Nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid](/img/structure/B13072791.png)
![6,7-dichloroBenzo[b]thiophene](/img/structure/B13072793.png)
